3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide
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Description
3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide, commonly known as BMB-4752, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of benzothiazole derivatives, which have shown promising anticancer activities. BMB-4752 has shown potential in inhibiting the growth of cancer cells and inducing apoptosis, making it a promising candidate for cancer therapy.
Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds demonstrated useful properties as photosensitizers for photodynamic therapy, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating potential for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
Sławiński and Brzozowski (2006) synthesized novel benzenesulfonamide derivatives that exhibited significant in vitro antitumor activity against non-small cell lung cancer and melanoma cell lines, highlighting the therapeutic potential of benzenesulfonamide compounds in cancer treatment (Sławiński & Brzozowski, 2006).
Environmental Occurrence and Analysis
Herrero et al. (2014) reviewed analytical methods for the determination of benzotriazoles, benzothiazoles, and benzenesulfonamides in environmental matrices, addressing their occurrence and behavior during sewage treatment. This research underscores the environmental relevance of these compounds as emerging pollutants (Herrero, Borrull, Pocurull, & Marcé, 2014).
Extraction Methodologies
Speltini et al. (2016) developed a novel method for the extraction of benzotriazole, benzothiazole, and benzenesulfonamide compounds from soil samples, facilitating environmental monitoring and analysis of these ubiquitous contaminants (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-23-13-8-5-9-14-16(13)19-17(24-14)18-15(20)10-11-25(21,22)12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGYVKVGFCBTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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